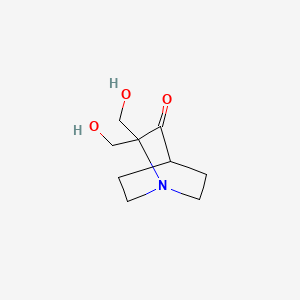
o-Phthalic acid bis(diethylamide)
Vue d'ensemble
Description
Le tétraéthylphtalamide est un composé organique de formule moléculaire C₁₆H₂₄N₂O₂ et de masse molaire 276,38 g/mol . Il s'agit d'un dérivé de la phtalimide, caractérisé par la présence de quatre groupes éthyles liés aux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le tétraéthylphtalamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du chlorure de phtaloyle avec la diéthylamine . La réaction se déroule généralement dans des conditions contrôlées, le chlorure de phtaloyle agissant comme agent acylant et la diéthylamine fournissant les groupes éthyles. Une autre méthode consiste à chauffer le phtalate de sodium avec le phosphate de diéthylamine . Les deux méthodes donnent le tétraéthylphtalamide comme produit principal.
Méthodes de production industrielle
Dans les milieux industriels, la production de tétraéthylphtalamide peut impliquer des réactions à grande échelle utilisant des voies de synthèse similaires. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des réactifs et la pureté souhaitée du produit final. La production industrielle nécessite souvent une optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le tétraéthylphtalamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le tétraéthylphtalamide en ses formes réduites, impliquant souvent l'utilisation d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution peuvent se produire au niveau des atomes d'azote, où les groupes éthyles peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes ou les chlorures d'acyle dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la phtalimide, tandis que la réduction peut produire des dérivés d'amine. Les réactions de substitution donnent diverses phtalamides substituées.
Applications De Recherche Scientifique
Le tétraéthylphtalamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la préparation de dérivés de la phtalimide.
Biologie : Des études de recherche ont exploré son potentiel comme sonde biochimique pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : Bien qu'il ne soit pas largement utilisé en milieu clinique, le tétraéthylphtalamide a fait l'objet de recherches pour ses propriétés thérapeutiques potentielles.
Industrie : Il trouve des applications dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action du tétraéthylphtalamide implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leurs activités catalytiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques. Des recherches supplémentaires sont nécessaires pour élucider complètement les mécanismes détaillés.
Mécanisme D'action
The mechanism of action of tetraethylphthalamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Le tétraéthylphtalamide peut être comparé à d'autres composés similaires, tels que :
Phtalimide : Le composé parent, qui est dépourvu de groupes éthyles.
N,N-diéthylphtalamide : Un dérivé avec seulement deux groupes éthyles.
N,N-diméthylphtalamide : Un composé similaire avec des groupes méthyles au lieu de groupes éthyles.
Unicité
Le tétraéthylphtalamide est unique en raison de la présence de quatre groupes éthyles, qui lui confèrent des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette différence structurelle peut influer sur sa solubilité, sa stabilité et ses interactions avec d'autres molécules.
Propriétés
IUPAC Name |
1-N,1-N,2-N,2-N-tetraethylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-11-9-10-12-14(13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBBAGXQYOFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058899 | |
| Record name | 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-81-8 | |
| Record name | N1,N1,N2,N2-Tetraethyl-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neospiran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geastigmol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxamide, N1,N1,N2,N2-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxamide, N,N,N',N'-tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraethylphthalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAETHYLPHTHALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22TJ09HM80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)




